Methyl 4-aminoadamantane-1-carboxylate Methyl 4-aminoadamantane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1401333-06-9
VCID: VC8238105
InChI: InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
SMILES: COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

Methyl 4-aminoadamantane-1-carboxylate

CAS No.: 1401333-06-9

Cat. No.: VC8238105

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-aminoadamantane-1-carboxylate - 1401333-06-9

CAS No. 1401333-06-9
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name methyl 4-aminoadamantane-1-carboxylate
Standard InChI InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
Standard InChI Key IXBLQWDWMIYKKE-UHFFFAOYSA-N
SMILES COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Canonical SMILES COC(=O)C12CC3CC(C1)C(C(C3)C2)N

Structural and Chemical Properties

Molecular Architecture

Methyl 4-aminoadamantane-1-carboxylate belongs to the adamantane family, a class of diamondoid hydrocarbons renowned for their stability and three-dimensional rigidity. The compound’s molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol. Its IUPAC name, methyl 4-aminoadamantane-1-carboxylate, reflects the substitution pattern: an amino group at the 4-position and a methyl ester at the 1-position of the adamantane skeleton.

The adamantane core imposes significant steric constraints, influencing the compound’s reactivity and binding affinity. X-ray crystallography of related adamantane derivatives reveals a cage-like structure with bond angles near 109.5°, consistent with tetrahedral geometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
IUPAC Namemethyl 4-aminoadamantane-1-carboxylate
SMILESCOC(=O)C12CC3CC(C1)C(C(C3)C2)N
SolubilityLimited in water; soluble in organic solvents

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-aminoadamantane-1-carboxylate typically begins with functionalized adamantane precursors. One common pathway involves:

  • Oxidation of Adamantane: Adamantane is oxidized to 4-oxoadamantane-1-carboxylic acid using strong oxidizing agents like potassium permanganate .

  • Esterification: The carboxylic acid is converted to its methyl ester via reaction with methanol under acidic conditions, yielding methyl 4-oxoadamantane-1-carboxylate .

  • Reductive Amination: The ketone group at the 4-position undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, introducing the amino group.

Industrial-scale production optimizes reaction conditions (e.g., temperature, catalyst loading) to achieve yields exceeding 70%. Purification via recrystallization or chromatography ensures high purity (>98%), critical for pharmaceutical applications.

Hydrochloride Salt Formation

The hydrochloride salt (CAS No. 1057075-91-8) is synthesized by treating the free base with hydrochloric acid. This salt exhibits enhanced solubility in aqueous media, facilitating biological testing.

Biological Activities and Applications

Neurological Applications

Adamantane’s lipid solubility enables blood-brain barrier penetration, a trait exploited in drugs like memantine (NMDA receptor antagonist). Methyl 4-aminoadamantane-1-carboxylate’s amino and ester groups may modulate neuroreceptor affinity, though specific studies are lacking.

Comparison with Related Adamantane Derivatives

Table 2: Comparative Analysis of Adamantane Derivatives

CompoundFunctional GroupsPrimary Applications
Amantadine1-AminoInfluenza A, Parkinson’s
Rimantadine1-Amino, α-methylInfluenza A prophylaxis
Memantine1-Amino, 3,5-dimethylAlzheimer’s disease
Methyl 4-aminoadamantane-1-carboxylate1-Carboxylate, 4-aminoResearch (potential antiviral)

Unlike amantadine, methyl 4-aminoadamantane-1-carboxylate’s carboxylate group introduces polarity, altering solubility and binding kinetics .

Future Research Directions

  • Mechanistic Studies: Elucidate antiviral targets beyond M2, such as hemagglutinin .

  • Neuropharmacology: Screen for NMDA receptor modulation or neuroprotective effects.

  • Synthetic Optimization: Develop greener catalysts to improve yield and sustainability.

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